

# Part 1: Physicochemical Profile & Molecular Weight

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## Compound of Interest

Compound Name: Ethyl 2-amino-4-chlorobenzoate

CAS No.: 60064-34-8

Cat. No.: B1601347

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**Ethyl 2-amino-4-chlorobenzoate** (CAS: 60064-34-8) serves as a critical halogenated anthranilate scaffold in medicinal chemistry. Unlike its isomer ethyl 4-amino-2-chlorobenzoate, the ortho-amino positioning relative to the ester group in this molecule primes it for heterocyclization, specifically in the formation of quinazolinone derivatives.

## Molecular Weight Calculation

The precise molecular weight is derived from the standard atomic weights of its constituent elements ( ).

Element	Count	Atomic Mass (g/mol)	Subtotal
Carbon (C)	9	12.011	108.099
Hydrogen (H)	10	1.008	10.080
Chlorine (Cl)	1	35.450	35.450
Nitrogen (N)	1	14.007	14.007
Oxygen (O)	2	15.999	31.998
Total MW	199.63 g/mol		

## Key Physicochemical Properties

Note: Values are based on experimental data for the anthranilate class and predictive modeling for this specific chloro-derivative.

Property	Value	Technical Context
Appearance	Off-white to pale yellow solid	Coloration often deepens upon oxidation of the amine.
Melting Point	88–92 °C	Distinct from the acid precursor (>200 °C).
LogP (Predicted)	~2.8 – 3.1	Moderate lipophilicity; suitable for membrane permeability in early drug discovery.
pKa (Amine)	~2.5 – 3.0	The electron-withdrawing ester and chloro groups significantly reduce the basicity of the aniline nitrogen compared to aniline itself.
Solubility	DMSO, Ethanol, DCM	Poor water solubility; requires organic co-solvents for biological assaying.

## Part 2: Synthetic Pathways & Optimization

The synthesis of **ethyl 2-amino-4-chlorobenzoate** is most efficiently achieved via the Fischer esterification of 2-amino-4-chlorobenzoic acid. While sulfuric acid is a traditional catalyst, thionyl chloride (

) is the preferred reagent in a process chemistry setting.

Why Thionyl Chloride?

- In-situ Acid Chloride Formation:

reacts with ethanol to generate anhydrous HCl in situ and can transiently activate the carboxylic acid, driving the reaction to completion more effectively than catalytic

- Water Scavenging: The reaction consumes water, preventing the hydrolysis equilibrium that plagues standard Fischer esterifications.

### Protocol: Thionyl Chloride Mediated Esterification

- Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a drying tube (or inlet).
- Solvation: Suspend 2-amino-4-chlorobenzoic acid (1 eq, ~5.0 g) in absolute ethanol (10-15 volumes).
- Activation: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise over 20 minutes. Caution: Exothermic reaction with gas evolution ( , HCl).
- Reflux: Remove the ice bath and heat the mixture to reflux (approx. 80°C) for 4–6 hours. Monitor via TLC (30% EtOAc/Hexane). The starting material spot (baseline) should disappear.

- Workup:
  - Concentrate the reaction mixture under reduced pressure to remove excess ethanol.
  - Redissolve the residue in Ethyl Acetate.
  - Wash carefully with saturated (to neutralize residual HCl) and then Brine.
  - Dry over anhydrous , filter, and concentrate.
- Purification: Recrystallization from Ethanol/Water or flash chromatography (if high purity is required for biological screening).

## Visual Workflow (DOT Diagram)



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Caption: Optimized synthesis via thionyl chloride mediated esterification to prevent hydrolysis equilibrium.

## Part 3: Analytical Validation

To ensure the integrity of the scaffold before using it in downstream library synthesis, the following analytical signatures must be verified.

### 1. Proton NMR (

<sup>1</sup>H NMR, 400 MHz, DMSO-

)

- 1.30 (t, 3H): Methyl group of the ethyl ester.

- 4.25 (q, 2H): Methylene group of the ethyl ester.
- 6.50 - 6.70 (br s, 2H): The amine ( ) protons. Note: Broadening occurs due to exchange; shift varies with concentration.
- 6.55 (dd, 1H): Aromatic proton at C5 (ortho to Cl, meta to ester).
- 6.75 (d, 1H): Aromatic proton at C3 (between and Cl).
- 7.70 (d, 1H): Aromatic proton at C6 (ortho to ester). This proton is most deshielded due to the anisotropy of the carbonyl.

## 2. Mass Spectrometry (LC-MS)

- Ionization: ESI+ (Electrospray Ionization, Positive mode).
- Parent Ion ( ): Expect a peak at 200.1 m/z.
- Isotope Pattern: Due to the Chlorine atom ( and natural abundance approx 3:1), you must observe a characteristic M+2 peak at 202.1 m/z with roughly 33% intensity of the parent peak. This is the definitive confirmation of chlorine incorporation.

## Part 4: Application in Drug Design (Quinazolinones)

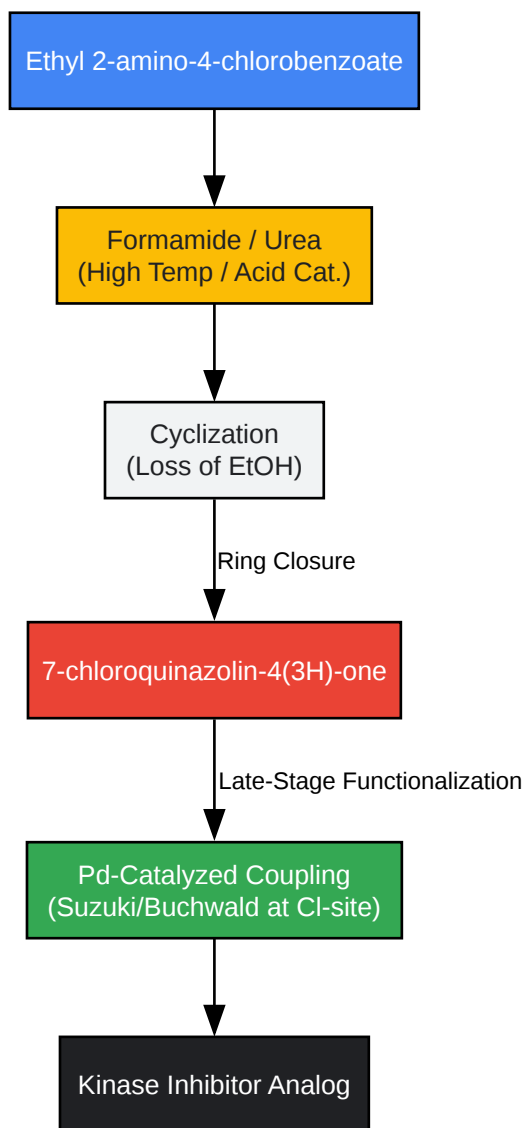
The primary utility of **Ethyl 2-amino-4-chlorobenzoate** is as a "privileged structure" precursor. The ortho-amino ester motif is the classic substrate for the Niementowski quinazolinone synthesis and related cyclizations.

Strategic Value:

- The "2-Amino" Advantage: Unlike the 4-amino isomer, this molecule can cyclize with electrophiles (formamide, urea, isothiocyanates) to form the Quinazolin-4(3H)-one core.

- The "4-Chloro" Handle: The chlorine atom remains intact during cyclization. It serves as a pre-installed handle for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to add biaryl complexity, which is common in kinase inhibitors (e.g., EGFR inhibitors like Gefitinib).

## Mechanism: Quinazolinone Cyclization



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Caption: Transformation of the anthranilate scaffold into bioactive quinazolinone libraries via cyclization and cross-coupling.

## References

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